molecular formula C19H21N3O5S B3932890 3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide

Cat. No. B3932890
M. Wt: 403.5 g/mol
InChI Key: ZLIDYERQJKCCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. The compound belongs to the class of thioamides and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. The compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and inflammation. The compound has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-oxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide in lab experiments is its potential as a drug candidate for the treatment of cancer and other diseases. The compound has been shown to exhibit significant activity against various cancer cell lines and has anti-inflammatory and anti-oxidant properties. However, one of the limitations of using this compound in lab experiments is its toxicity. The compound has been shown to exhibit toxicity in certain cell lines and animal models.

Future Directions

There are several future directions for research on 3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide. One of the directions is to further investigate the mechanism of action of the compound and identify the specific enzymes that it inhibits. Another direction is to study the toxicity of the compound and identify ways to reduce its toxicity. Additionally, future research can focus on the development of more potent analogs of the compound that exhibit higher activity against cancer cells and other diseases.

Scientific Research Applications

3-butoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in the field of drug discovery. The compound has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and anti-oxidant properties.

properties

IUPAC Name

3-butoxy-N-[(2-methoxy-4-nitrophenyl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-3-4-10-27-15-7-5-6-13(11-15)18(23)21-19(28)20-16-9-8-14(22(24)25)12-17(16)26-2/h5-9,11-12H,3-4,10H2,1-2H3,(H2,20,21,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIDYERQJKCCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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